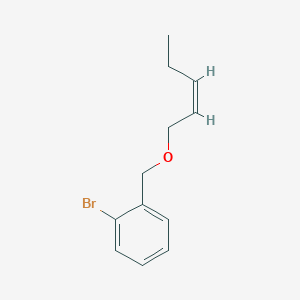

2-Bromobenzyl-(cis-2-pentenyl)ether

Description

2-Bromobenzyl-(cis-2-pentenyl)ether is an organobromine compound featuring a brominated benzyl group linked via an ether bond to a cis-2-pentenyl chain. The bromine atom at the ortho position of the benzyl ring (2-bromo substitution) and the cis-configuration of the pentenyl group confer distinct electronic and steric properties.

Properties

IUPAC Name |

1-bromo-2-[[(Z)-pent-2-enoxy]methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h3-8H,2,9-10H2,1H3/b6-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWISDYFLMSNJM-UTCJRWHESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCOCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\COCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzyl-(cis-2-pentenyl)ether typically involves the reaction of 2-bromobenzyl alcohol with cis-2-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzyl-(cis-2-pentenyl)ether can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

Nucleophilic Substitution: Products include substituted benzyl ethers.

Oxidation: Products include benzaldehyde or benzyl ketone derivatives.

Reduction: Products include benzyl alcohol derivatives.

Scientific Research Applications

2-Bromobenzyl-(cis-2-pentenyl)ether has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromobenzyl-(cis-2-pentenyl)ether depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzyl carbon. In oxidation reactions, the ether linkage is cleaved to form aldehydes or ketones.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 2-Bromobenzyl-(cis-2-pentenyl)ether lies in its bromine placement and the cis-pentenyl chain. Key comparisons with analogous compounds include:

Key Insights :

- Ether-Linked Groups : The cis-pentenyl group introduces conformational rigidity and unsaturation, contrasting with the tert-butylphenyl group in 2-Bromobenzyl-(4-tert-butylphenyl)ether, which enhances hydrophobicity .

Physical-Chemical Properties

Key Insights :

- The cis-pentenyl group likely reduces crystallinity compared to tert-butyl-substituted analogs, resulting in a lower melting point (unreported but inferred from similar compounds).

- Higher molecular weight and bulky substituents (e.g., tert-butyl) correlate with increased lipophilicity, impacting solubility in organic solvents .

Spectroscopic Data

- NMR : The ortho-bromine in this compound would deshield nearby protons, producing distinct ^1H-NMR signals (e.g., aromatic protons at δ 7.2–7.8 ppm). The cis-pentenyl group’s vinyl protons would appear as a multiplet near δ 5.2–5.6 ppm, with coupling constants (J ≈ 10–12 Hz) confirming cis geometry .

- IR : A strong C-Br stretch near 785 cm⁻¹ and ether C-O-C stretch near 1200 cm⁻¹ are expected, consistent with bromobenzyl ethers .

Environmental and Pharmacological Considerations

- Environmental Persistence: Brominated ethers like BDE-1 are known for environmental persistence and bioaccumulation . The cis-pentenyl chain in this compound may enhance biodegradability compared to fully halogenated analogs (e.g., PBDEs), though this remains unverified.

- Applications : Unlike 2-Bromobenzyl-(4-tert-butylphenyl)ether (used in pharmaceuticals) , the target compound’s applications are less documented. Its cis-alkenyl group could make it a candidate for stereoselective synthesis or polymer chemistry.

Biological Activity

2-Bromobenzyl-(cis-2-pentenyl)ether is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO. It features a bromobenzyl group attached to a cis-2-pentenyl ether, which contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. A notable study reported the following IC values:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that the compound may induce apoptosis in tumor cells, making it a candidate for further anticancer research .

The proposed mechanism of action for this compound involves interaction with cellular targets such as enzymes and receptors. The bromine atom in the structure may enhance electrophilic reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to altered cellular signaling pathways .

Study on Anticancer Activity

A recent publication investigated the anticancer properties of this compound in detail. The study utilized various assays to assess cell viability, apoptosis, and cell cycle distribution in treated cancer cells. Results indicated that the compound significantly reduced cell viability and induced G1 phase arrest in HeLa cells.

Antimicrobial Efficacy Assessment

Another study focused on evaluating the antimicrobial efficacy of this compound using disk diffusion methods against several pathogens. The results confirmed its broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus, highlighting its potential as a natural preservative or therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.